

Spectroscopic Data of 6-Methoxyindole: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyindole

Cat. No.: B132359

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **6-Methoxyindole**, a vital heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the tabulated ^1H and ^{13}C NMR spectral data for **6-Methoxyindole**.

Table 1: ^1H NMR Spectroscopic Data for **6-Methoxyindole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **6-Methoxyindole**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: While general spectral data for indole and methoxy-substituted aromatic compounds are available, specific, experimentally determined peak lists for **6-Methoxyindole** were not explicitly found in the conducted search. The expected chemical shifts for the methoxy group protons would typically appear as a singlet between 3.5 and 4.0 ppm, and the aromatic protons would be observed in the range of 6.5 to 8.0 ppm. Aromatic carbons typically resonate between 110 and 160 ppm in ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR absorption data for **6-Methoxyindole** is summarized below.

Table 3: IR Spectroscopic Data for **6-Methoxyindole**

Wavenumber (cm ⁻¹)	Description of Vibration
3489.1	N-H stretch
1621.5	C=C stretch (aromatic)
1588.9	C=C stretch (aromatic)
1494.3	C-H bend (aromatic)
1471.1	C-H bend (CH ₃)
1445.8	C-H bend (aromatic)
1332.3	C-N stretch
1290.0	C-O-C stretch (asymmetric)
1210.1	C-H in-plane bend (aromatic)
1168.3	C-O-C stretch (symmetric)
1148.2	C-H in-plane bend (aromatic)
1029.0	C-O stretch
924.9	C-H out-of-plane bend (aromatic)
853.4	C-H out-of-plane bend (aromatic)
795.1	C-H out-of-plane bend (aromatic)
759.4	C-H out-of-plane bend (aromatic)
600.4	Ring deformation
579.5	Ring deformation
434.0	Ring deformation

This data is based on experimental values for matrix-isolated **6-Methoxyindole** and may show slight variations depending on the sampling method.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **6-Methoxyindole**

m/z	Relative Intensity (%)	Putative Fragment Assignment
147	100	[M] ⁺ (Molecular Ion)
132	85	[M - CH ₃] ⁺
104	40	[M - CH ₃ - CO] ⁺
78	25	[C ₆ H ₆] ⁺
77	20	[C ₆ H ₅] ⁺
51	15	[C ₄ H ₃] ⁺

Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[3] The fragmentation pattern is characteristic of an indole ring with a methoxy substituent, showing a prominent molecular ion peak and loss of a methyl radical.

Experimental Protocols

The following are generalized experimental protocols that are typically employed for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **6-Methoxyindole** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). For indole derivatives, using an aprotic solvent like DMSO-d₆ can be advantageous for observing the N-H proton, which might otherwise undergo rapid exchange with protic solvents.^[4]

Infrared (IR) Spectroscopy

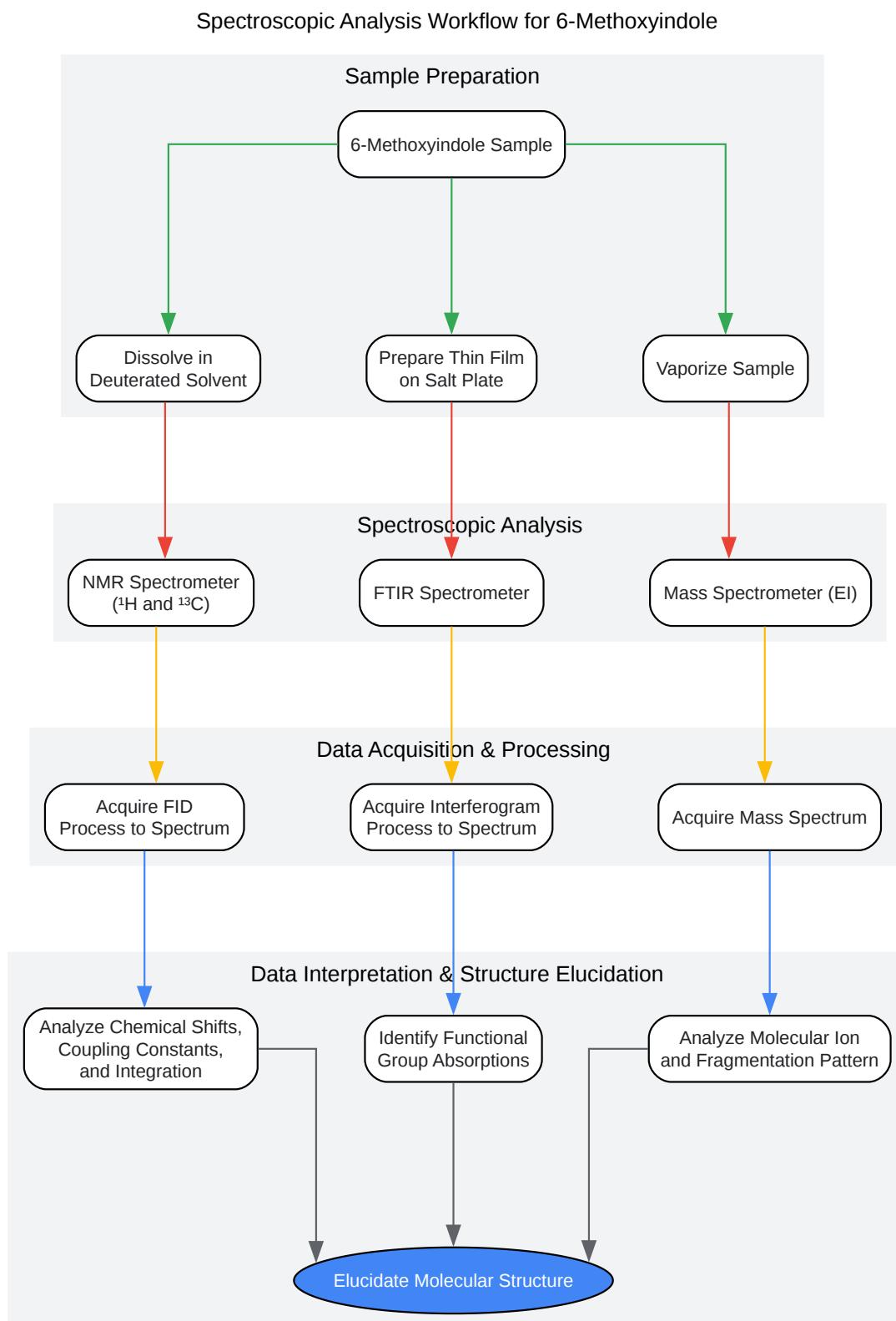
For solid samples like **6-Methoxyindole**, the thin solid film method is a common and effective technique.^[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.^{[5][6][7]}

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules like **6-Methoxyindole**. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Methoxyindole**.



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Caption: General workflow for spectroscopic analysis of **6-Methoxyindole**.

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